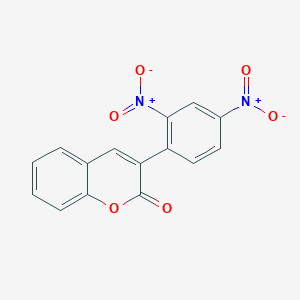![molecular formula C17H12Cl2N4S3 B11519054 3,6-Bis[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11519054.png)
3,6-Bis[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is characterized by the fusion of a triazole ring with a thiadiazole ring, creating a unique scaffold that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with dibenzoylacetylene in the presence of an acid catalyst . This reaction proceeds under mild conditions, typically at room temperature, and yields the desired triazolothiadiazole derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions typically result in the formation of alkylated derivatives .
Scientific Research Applications
BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing promising activity against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of PARP-1 and EGFR enzymes, which are involved in DNA repair and cell signaling pathways, respectively . The compound binds to the active sites of these enzymes, preventing their normal function and leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazolothiadiazine derivatives with distinct structural isomerism.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also exhibit unique pharmacological properties due to their different ring fusion patterns.
Uniqueness
BIS({[(4-CHLOROPHENYL)METHYL]SULFANYL})-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both PARP-1 and EGFR enzymes makes it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C17H12Cl2N4S3 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3,6-bis[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12Cl2N4S3/c18-13-5-1-11(2-6-13)9-24-15-20-21-16-23(15)22-17(26-16)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2 |
InChI Key |
BEXJKJRPHBXKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(S3)SCC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11518978.png)
![4-ethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11518984.png)
![N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11519016.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11519019.png)
![5-(2-Furylmethylene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11519023.png)
![2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11519031.png)

![4-chloro-N-[(2Z)-3-(4-chlorobenzyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11519039.png)
![4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11519042.png)
![6-ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B11519047.png)
![N-(2-methylpropyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11519058.png)
![3-bromo-N-cyclohexyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519061.png)
![Dimethyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate](/img/structure/B11519062.png)
![4-{[(2-imino-4-oxo-3-{[(1E)-1-(thiophen-2-yl)ethylidene]amino}-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B11519071.png)
